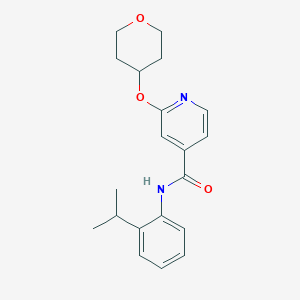
N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a novel small molecule compound that has gained attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of isonicotinamide derivatives, which are known to exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Antiallergic Agents Synthesis
N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide derivatives have been investigated for their antiallergic properties. For example, studies have synthesized and evaluated certain compounds for their antiallergic activity, particularly in contexts such as the inhibition of allergic reactions. These compounds have shown potential as antiallergic agents, with some derivatives demonstrating significant potency in comparison to known antiallergic drugs like disodium cromoglycate (A. Nohara et al., 1985).
Molecular Complexes and Crystal Engineering
N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been used in the directed assembly of copper(II) complexes, showcasing its value as a supramolecular reagent. This utilization underscores the compound's role in creating inorganic–organic hybrid materials with specific supramolecular motifs, highlighting its significance in the development of materials with potential applications in various fields, including catalysis and molecular electronics (C. Aakeröy et al., 2003).
Hydrogel Formation
Further research has explored the hydrogelation properties of derivatives, such as N-(4-pyridyl)isonicotinamide, derived from isonicotinic acid. These studies have found that specific derivatives can act as efficient hydrogelators, with implications for the development of novel materials for biomedical applications, including drug delivery systems and tissue engineering scaffolds (D. Kumar et al., 2004).
Antimicrobial Activity
Additionally, the synthesis and evaluation of pyrazole derivatives linked to isonicotinic acid have demonstrated antimicrobial potential. These derivatives have been assessed against various bacterial and fungal strains, indicating the broader applicability of N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide and its derivatives in the field of antimicrobial drug development (E. Sharshira & N. M. Hamada, 2012).
Scientific Research Applications of N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
Antiallergic Activity
N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide and its derivatives have been investigated for their potential antiallergic properties. Studies on antianaphylactic agents, including the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, have shown that compounds bearing an isopropyl group exhibit significant antiallergic activity. These compounds demonstrated a substantial increase in activity compared to disodium cromoglycate when administered intravenously and orally, indicating their potential as effective antiallergic agents (Nohara et al., 1985).
Supramolecular Chemistry
In the realm of supramolecular chemistry, isonicotinamide derivatives, including N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, have been utilized as supramolecular reagents. These compounds have played a significant role in directing the assembly of dinuclear and mononuclear copper(II)-carboxylates into infinite 1-D motifs. This illustrates the compound's versatility in creating inorganic–organic hybrid materials with consistent supramolecular motifs, despite the presence of disruptive molecules like water, methanol, and acetic acid (Aakeröy et al., 2003).
Photoreactivity Studies
Photoreactivity studies of oxo-centered carbonyl-triruthenium complexes, where isonicotinamide derivatives are used, have contributed to understanding the photophysical properties of these complexes. These studies have explored the complexes' spectroscopic, electrochemical properties, and photoreactivity, enhancing our knowledge of their σ-donating and π-accepting characteristics. Such research aids in rationalizing the molecular orbital and electronic localized description of the [Ru3O]-CO unit, providing insights into the compounds' potential applications in photochemistry (Moreira et al., 2016).
Hydrogel Formation
N-(4-pyridyl)isonicotinamide, a compound related to N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, has shown efficiency as a hydrogelator. This discovery underscores the compound's potential in developing nonpolymeric hydrogels, which could have applications in drug delivery systems and tissue engineering. The hydrogel formation depends on specific structural characteristics, indicating the importance of the compound's chemical structure in its application (Kumar et al., 2004).
Antimicrobial Activity
Pyrazole derivatives, including those related to N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, have been synthesized and evaluated for their antimicrobial activity. These studies have revealed that certain chloro derivatives exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the potential use of these compounds in developing new antimicrobial agents (Sharshira & Hamada, 2012).
Propiedades
IUPAC Name |
2-(oxan-4-yloxy)-N-(2-propan-2-ylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)17-5-3-4-6-18(17)22-20(23)15-7-10-21-19(13-15)25-16-8-11-24-12-9-16/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFRUHNNHXXTJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/no-structure.png)
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2368305.png)
![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2368308.png)
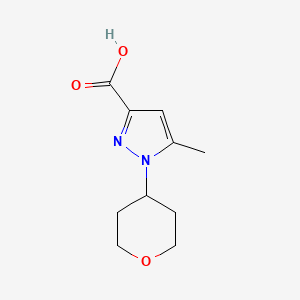
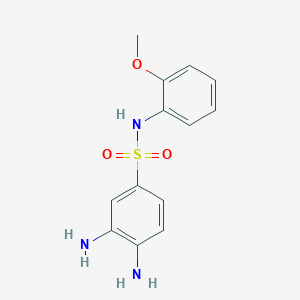
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2368313.png)


![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368320.png)
![3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2368321.png)
![1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one](/img/structure/B2368322.png)
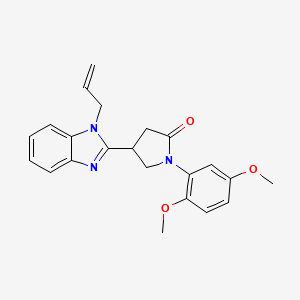
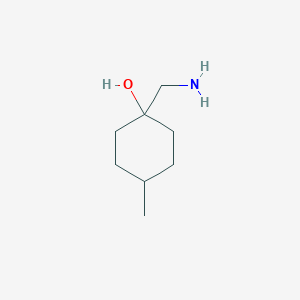
![2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2368325.png)